kanamycin C(4+) -

kanamycin C(4+)

Catalog Number: EVT-1597126
CAS Number:
Molecular Formula: C18H40N4O11+4
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kanamycin C(4+) is an organic cation obtained by protonation of the primary amino groups of kanamycin C. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a kanamycin C.
Overview

Kanamycin C(4+) is an aminoglycoside antibiotic derived from the fermentation of Streptomyces kanamyceticus. It is a member of the kanamycin family, which is primarily used to treat bacterial infections. Kanamycin C(4+) is classified as a broad-spectrum antibiotic, effective against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting protein synthesis in bacteria, making it a valuable tool in combating antibiotic-resistant strains.

Source and Classification

Kanamycin C(4+) is sourced from Streptomyces kanamyceticus, a soil bacterium known for producing various antibiotics. The compound belongs to the aminoglycoside class of antibiotics, which are characterized by their amino sugar components and their ability to bind to ribosomal RNA, disrupting protein synthesis. This class is particularly important in clinical settings due to its effectiveness against resistant bacterial strains.

Synthesis Analysis

The synthesis of kanamycin C(4+) involves several key steps, typically starting with the isolation of kanamycin A or B as a precursor. The synthetic methods can be divided into two main approaches: total synthesis and semi-synthesis.

  1. Total Synthesis: This method involves constructing the entire molecular structure from simpler organic compounds. For example, researchers have developed routes that utilize various protecting groups and coupling reactions to build the complex structure of kanamycin C(4+) .
  2. Semi-Synthesis: This approach modifies existing kanamycin A or B through specific chemical reactions. For instance, regioselective modifications at specific hydroxyl groups can yield derivatives with enhanced properties . Techniques such as acylation and alkylation are commonly employed to introduce functional groups that can enhance antimicrobial activity.

Technical Details

  • Starting Materials: Commonly used starting materials include commercially available kanamycin A or B.
  • Reagents: Reagents such as di-tert-butylsilyl bis(trifluoromethanesulfonate) and various acylating agents are utilized for protecting groups and modifications.
  • Yield Optimization: Reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Molecular Structure Analysis

Kanamycin C(4+) has a complex molecular structure characterized by multiple rings and amino sugar components. The core structure consists of a 2-deoxystreptamine backbone, which is modified with various functional groups.

Structure Data

  • Molecular Formula: C18H36N4O11
  • Molecular Weight: 476.5 g/mol
  • Key Functional Groups: Amino groups, hydroxyl groups, and glycosidic bonds contribute to its biological activity.

The stereochemistry of kanamycin C(4+) plays a crucial role in its binding affinity to bacterial ribosomes, influencing its efficacy as an antibiotic.

Chemical Reactions Analysis

Kanamycin C(4+) participates in several chemical reactions that are pivotal for its synthesis and modification:

  1. Acylation Reactions: These reactions introduce acyl groups to hydroxyl functionalities, enhancing solubility and activity.
  2. Alkylation Reactions: Alkylation can modify amino groups to improve pharmacological properties.
  3. Hydrolysis Reactions: Under certain conditions, kanamycin C(4+) can undergo hydrolysis, affecting its stability and activity.

Technical Details

  • Reaction Conditions: Typically carried out under controlled pH and temperature settings to minimize side reactions.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often used for purification post-synthesis.
Mechanism of Action

The mechanism of action of kanamycin C(4+) involves binding to the 30S ribosomal subunit of bacteria. This binding disrupts the translation process by causing misreading of mRNA, leading to the production of nonfunctional proteins.

Process Data

  • Binding Affinity: Kanamycin C(4+) exhibits high affinity for the A site of the ribosome.
  • Bactericidal Effect: The misreading of mRNA ultimately results in bacterial cell death, making it effective against a wide range of pathogens.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH levels.

Chemical Properties

  • Stability: Relatively stable under acidic conditions but may degrade under alkaline conditions.
  • pKa Values: Reflective of its acidic and basic functional groups, influencing its solubility and interaction with biological systems.

Relevant Data

  • Melting Point: Approximately 180°C (decomposes).
  • Storage Conditions: Should be stored at +4°C to maintain stability.
Applications

Kanamycin C(4+) has significant applications in both clinical and research settings:

  1. Clinical Uses: Primarily used in treating serious infections caused by Gram-negative bacteria, especially in patients with compromised immune systems.
  2. Research Applications: Utilized in microbiological studies to investigate antibiotic resistance mechanisms and in cell culture applications as a selective agent for plasmid-bearing cells .
Biosynthetic Pathways and Enzymatic Mechanisms

Role of Kanamycin B Dioxygenase (KanJ) in Oxidative Deamination

Kanamycin C(4+) biosynthesis culminates in the oxidative deamination of kanamycin B, a reaction exclusively catalyzed by kanamycin B dioxygenase (KanJ). This enzyme—a nonheme iron, Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenase (ODD)—converts the C2′ amine group of kanamycin B to a keto moiety, releasing ammonia and yielding 2′-oxo-kanamycin B. This intermediate is subsequently reduced by the NADPH-dependent reductase KanK to form kanamycin A, the direct precursor to kanamycin C(4+) [1] [4].

Structural studies (PDB IDs: 6S0R–6S0W) reveal KanJ’s catalytic center coordinates Fe(II) via a conserved H-X-D/E...H motif. The reaction initiates with αKG decarboxylation, generating a reactive Feᴵⱽ=O species. Density functional theory (DFT) simulations demonstrate two pH-dependent mechanistic pathways:

  • Acidic pH: Preferential H-atom abstraction forms an imine intermediate.
  • Basic pH: Dominant "OH rebound" yields a hemiaminal species [1] [4].Both pathways converge at 2′-oxo-kanamycin B production, positioning KanJ as a gatekeeper enzyme in kanamycin C(4+) maturation.

Table 1: Structural and Functional Parameters of KanJ

PDB IDComplexKey LigandsResolution (Å)Catalytic Insights
6S0WKanJ-Ni-KANKanamycin B2.35Substrate binding induces C-terminal loop rearrangement
6S0TKanJ-IODIodide (competitive inhibitor)2.10Confirms anion access to Fe(II) site
6S0UKanJ-Ni-αKGα-Ketoglutarate2.14αKG coordination geometry prior to decarboxylation

Substrate Specificity and Binding Pocket Dynamics of Biosynthetic Enzymes

KanJ exhibits remarkable substrate promiscuity due to its expansive binding pocket (~1,200 ų), accommodating diverse aminoglycosides beyond kanamycin B. Isothermal titration calorimetry (ITC) and HPLC activity assays confirm efficient turnover of neamine, ribostamycin, and paromamine derivatives [1] [4]. Key specificity determinants include:

  • Hydrogen-bonding network: The methylamino group of substrates anchors to Asp134 and Cys150, while hydroxyl groups interact with Gln80 and Asn120.
  • Conformational plasticity: Antibiotic binding triggers structural rearrangements in the C-terminal loop, enabling Gln80 and Asn120 to adopt substrate-specific orientations [1].
  • Steric tolerance: The absence of constraining residues near the C6′ position allows acceptance of 4,6-disubstituted 2-deoxystreptamine (2-DOS) scaffolds [4].

This broad specificity enables KanJ to process structurally varied precursors, facilitating parallel biosynthetic routes to kanamycin C(4+).

Gene Cluster Organization and Heterologous Expression in Streptomyces kanamyceticus

The kanamycin C(4+) biosynthetic gene cluster spans 33.7 kb in Streptomyces kanamyceticus (GenBank: CP023699.1, loci 1,695,607–1,729,284 nt). Critical genes include:

  • kanJ (CP970_06660): Encodes the dioxygenase (GMC oxidoreductase family).
  • kanK (CP970_06675): Codes for the 2′-oxo-kanamycin B reductase (gfo/Idh/MocA family).
  • kanM1/M2 (CP970_06680/06710): Glycosyltransferases installing glucose/neosamine moieties.
  • Self-resistance genes: aac(6′) (aminoglycoside acetyltransferase) and rsmG (16S rRNA methyltransferase) [5] [8].

Industrial overproducing strains (e.g., S. kanamyceticus 12-6) amplify a 145-kb genomic segment containing the entire cluster via an amplifiable unit of DNA (AUD). Southern blotting reveals >36 AUD copies in high-yield mutants, correlating with elevated kanamycin titers. CRISPR-associated repetitive sequences flanking the AUD facilitate recombination-driven amplification [2]. Heterologous expression in Streptomyces venezuelae confirms cluster sufficiency for kanamycin C(4+) production, though titers remain lower than amplified industrial strains [7].

Table 2: Core Genes in Kanamycin C(4+) Biosynthesis

Gene IDProductFunctionProtein Family
CP970_06660KanJOxidative deamination of kanamycin BGMC oxidoreductase
CP970_06675KanKNADPH-dependent reduction of 2′-oxo-kanamycin Bgfo/Idh/MocA oxidoreductase
CP970_06680KanM1Glycosyltransferase for neosamine attachmentGT1 glycosyltransferase
CP970_06710KanM2Glycosyltransferase for glucose attachmentGT1 glycosyltransferase
CP970_06705RsmG16S rRNA methyltransferaseSelf-resistance

Parallel Pathways in Kanamycin C(4+) Precursor Diversification

Kanamycin C(4+) biosynthesis bifurcates at the intermediate 2-hydroxyparomamine, governed by the substrate flexibility of glycosyltransferase KanM1. This enzyme directs flux through two independent routes:

  • Pathway A: KanM1 glucosylates 2-hydroxyparomamine → Kanamycin X → Kanamycin C → Kanamycin B.
  • Pathway B: KanM1 glucosylates an alternative acceptor → 6′-deoxykanamycin B → Kanamycin B [3] [7].

Both pathways converge at kanamycin B, which undergoes KanJ/KanK-mediated conversion to kanamycin A—the immediate precursor to kanamycin C(4+). Pathway engineering demonstrates that modulating kanM1 expression or swapping it with heterologous glycosyltransferases alters flux distribution, enabling the biosynthesis of novel derivatives like 6′-deoxykanamycin A and 3′,4′-dideoxykanamycin C [7] [9]. This plasticity underscores nature’s strategy for chemical diversification within the kanamycin family.

Table 3: Parallel Biosynthetic Routes to Kanamycin C(4+) Precursors

PathwayKey IntermediatesDivergence PointTerminal Product
A2-Hydroxyparomamine → Kanamycin X → Kanamycin CKanamycin CKanamycin B
B2-Hydroxyparomamine → 6′-Deoxykanamycin B6′-Deoxykanamycin BKanamycin B

Properties

Product Name

kanamycin C(4+)

IUPAC Name

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2S,3R,4R,5S,6R)-3-azaniumyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

Molecular Formula

C18H40N4O11+4

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

WZDRWYJKESFZMB-FQSMHNGLSA-R

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)CO)O)O)[NH3+])[NH3+]

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)[NH3+])[NH3+]

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